Hexahydro-1-(2-pyridyl)-2H-azepin-2-one
Overview
Description
Hexahydro-1-(2-pyridyl)-2H-azepin-2-one is an organic compound with the chemical formula C10H15N3. It is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms. This compound is known for its structural similarity to proline and is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one typically involves the following steps:
Pyridine Reaction: Pyridine is reacted with dimethyl adipate to obtain dimethyl pimelate.
Cyclization: Dimethyl pimelate is then reacted with iminoethanol to generate this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out under controlled conditions to ensure high yield and purity. The reaction is typically conducted in the presence of catalysts and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1-(2-pyridyl)-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Oxides of this compound.
Reduction Products: Amines derived from the reduction of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hexahydro-1-(2-pyridyl)-2H-azepin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic reactions. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Hexahydro-1-(2-pyridyl)-2H-azepin-2-one can be compared with other similar compounds such as:
- 1-(2-Pyridyl)homopiperazine
- 1-(2-Pyridyl)-1,4-diazepane
- 1-(2-Pyridyl)-1,4-diazepine
Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-pyridin-2-ylazepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-7-2-1-5-9-13(11)10-6-3-4-8-12-10/h3-4,6,8H,1-2,5,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMTZHXHEXFTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199265 | |
Record name | 2H-Azepin-2-one, hexahydro-1-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51263-32-2 | |
Record name | 1-(Pyridin-2-yl)azepan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051263322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahydro-1-(2-pyridyl)-2H-azepin-2-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Azepin-2-one, hexahydro-1-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXAHYDRO-1-(2-PYRIDYL)-2H-AZEPIN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(PYRIDIN-2-YL)AZEPAN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT1WH308Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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